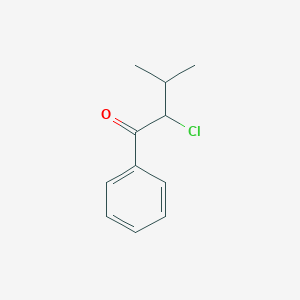![molecular formula C10H7ClN2S2 B13964749 [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 2425-03-8](/img/structure/B13964749.png)
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is an organic compound with the molecular formula C10H7ClN2S2 It is characterized by the presence of a chloro group, two thiocyanate groups, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chlorobenzyl chloride with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiocyanate groups can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific pathways in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,4-bis(thiocyanatomethyl)benzene
- 2-Chloro-1,4-bis(isocyanatomethyl)benzene
Uniqueness
Compared to similar compounds, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is unique due to its specific substitution pattern and the presence of two thiocyanate groups. This structural feature enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
2425-03-8 |
|---|---|
Formule moléculaire |
C10H7ClN2S2 |
Poids moléculaire |
254.8 g/mol |
Nom IUPAC |
[2-chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-3-8(4-14-6-12)1-2-9(10)5-15-7-13/h1-3H,4-5H2 |
Clé InChI |
SIDWYWZURVSQEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CSC#N)Cl)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)










